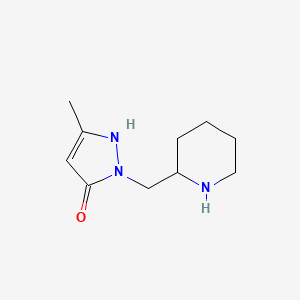
1-Chloro-8-(trifluorométhyl)isoquinoléine
Vue d'ensemble
Description
“1-Chloro-8-(trifluoromethyl)isoquinoline” is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 g/mol .
Synthesis Analysis
The synthesis of “1-Chloro-8-(trifluoromethyl)isoquinoline” and similar compounds is a topic of ongoing research. For instance, one study discusses the synthesis of novel fluorescent molecules based on 1,8-naphthalimide derivatives . Another study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of “1-Chloro-8-(trifluoromethyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Physical And Chemical Properties Analysis
“1-Chloro-8-(trifluoromethyl)isoquinoline” has a density of 1.4±0.1 g/cm3 and a boiling point of 296.3±35.0 °C at 760 mmHg .Applications De Recherche Scientifique
Développement pharmaceutique
1-Chloro-8-(trifluorométhyl)isoquinoléine : est un composé précieux dans l'industrie pharmaceutique en raison de son potentiel en tant que bloc de construction pour la synthèse de divers agents thérapeutiques. Sa structure est similaire à celle des alcaloïdes naturels, qui sont souvent utilisés en médecine pour leurs propriétés bioactives . Le groupe trifluorométhyle peut améliorer l'activité biologique des produits pharmaceutiques en affectant leur stabilité métabolique et leur distribution dans l'organisme .
Recherche agrochimique
En recherche agrochimique, This compound peut servir de précurseur pour la synthèse d'herbicides, de fongicides et d'insecticides. L'introduction d'atomes de fluor dans les composés agrochimiques peut conduire à une amélioration de l'efficacité, de la sélectivité et de la stabilité environnementale .
Synthèse de colorants
Les dérivés d'isoquinoléine sont utilisés dans la synthèse de colorants et de pigments. La présence d'un groupe trifluorométhyle dans This compound pourrait potentiellement conduire au développement de nouveaux colorants aux propriétés uniques, telles qu'une résistance accrue à la décoloration et aux attaques chimiques .
Synthèse organique
Ce composé est un intermédiaire polyvalent en synthèse organique. Il peut subir diverses réactions chimiques, notamment la substitution nucléophile, pour créer une large gamme de molécules organiques fluorées. Ces molécules sont importantes dans le développement de nouveaux matériaux et produits chimiques en raison de leur réactivité et de leur stabilité uniques .
Science des matériaux
This compound : peut être utilisé dans le développement de la science des matériaux, en particulier dans la création de cristaux liquides et de diodes électroluminescentes (LED). Les groupes fluorés peuvent influencer les propriétés électroniques des matériaux, les rendant adaptés à une utilisation dans des technologies de pointe .
Recherche chimique
En recherche chimique, ce composé est utilisé pour étudier les effets de la fluoration sur les propriétés chimiques et physiques des dérivés d'isoquinoléine. Il peut aider à comprendre les schémas de réactivité des hétérocycles fluorés et à contribuer à la conception de nouvelles réactions et méthodes de synthèse .
Mécanisme D'action
The mechanism of action of 1-Chloro-8-(trifluoromethyl)isoquinoline has been studied extensively. It has been found to act as an inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). This enzyme is involved in the metabolism of a variety of drugs, including nicotine and caffeine. Inhibition of CYP2A6 by 1-Chloro-8-(trifluoromethyl)isoquinoline results in a decrease in the metabolism of these drugs, leading to an increase in their concentrations in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Chloro-8-(trifluoromethyl)isoquinoline have been studied in a variety of organisms. In humans, 1-Chloro-8-(trifluoromethyl)isoquinoline has been found to inhibit the metabolism of certain drugs, leading to an increase in their concentrations in the body. In mice, 1-Chloro-8-(trifluoromethyl)isoquinoline has been found to inhibit the activity of the enzyme cytochrome P450 2A6 (CYP2A6). This enzyme is involved in the metabolism of a variety of drugs, including nicotine and caffeine. Inhibition of CYP2A6 by 1-Chloro-8-(trifluoromethyl)isoquinoline results in a decrease in the metabolism of these drugs, leading to an increase in their concentrations in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-8-(trifluoromethyl)isoquinoline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments. 1-Chloro-8-(trifluoromethyl)isoquinoline is toxic and should be handled with care. Additionally, its mechanism of action is not fully understood, and further research is needed to determine its full potential.
Orientations Futures
1-Chloro-8-(trifluoromethyl)isoquinoline has a wide range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and to explore its potential uses in medicine, chemistry, and biochemistry. Additionally, further research is needed to investigate the biochemical and physiological effects of 1-Chloro-8-(trifluoromethyl)isoquinoline in humans and other organisms. Finally, further research is needed to explore the potential use of 1-Chloro-8-(trifluoromethyl)isoquinoline as a reagent in the synthesis of a variety of organic compounds.
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-8-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-8-6(4-5-15-9)2-1-3-7(8)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMKOLPFSYKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)
![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)


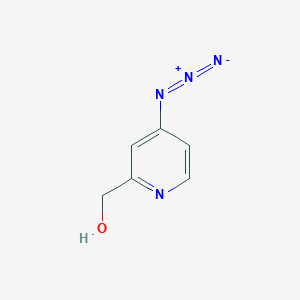
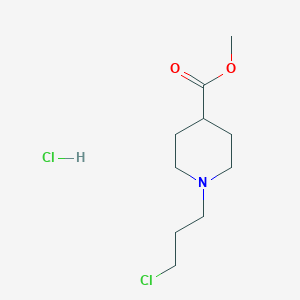

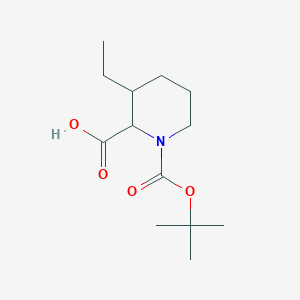

![2-Phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1471269.png)
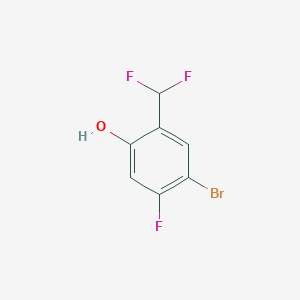
![2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471271.png)

